Product packaging for 1,3-Diiodo-2,2-dimethylpropane(Cat. No.:CAS No. 66688-49-1)

1,3-Diiodo-2,2-dimethylpropane

Cat. No.: B1615015
CAS No.: 66688-49-1
M. Wt: 323.94 g/mol
InChI Key: GDVIDBDQSYVBSD-UHFFFAOYSA-N
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Description

Contextual Significance of Dihaloalkanes in Synthetic Organic Chemistry

Dihaloalkanes, organic compounds containing two halogen atoms attached to an alkyl chain, are versatile building blocks in synthetic organic chemistry. ncert.nic.in Their utility stems from the presence of two reactive centers, the carbon-halogen bonds, which can undergo a variety of transformations. alevelchemistryhelp.co.ukstudypug.com These reactions include nucleophilic substitutions, where the halogen is replaced by another functional group, and elimination reactions, which lead to the formation of alkenes or alkynes. libretexts.orglibretexts.org

The specific nature of the halogen atoms and the structure of the alkyl chain influence the reactivity of dihaloalkanes. For instance, iodoalkanes are generally more reactive than their bromo or chloro counterparts in nucleophilic substitution reactions due to the weaker carbon-iodine bond. studypug.com The arrangement of the halogen atoms (geminal, vicinal, or isolated) also dictates the types of products that can be formed. Vicinal dihaloalkanes, for example, can be dehalogenated to form alkenes. libretexts.org Dihaloalkanes serve as precursors for the synthesis of a wide array of organic molecules, including cyclic compounds, polymers, and other functionalized molecules. ncert.nic.inwikipedia.org They are particularly valuable in reactions that involve the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic scaffolds. conicet.gov.ar

Unique Reactivity Profile of the Neopentyl System in Chemical Transformations

The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a CH₂ group, imparts a unique reactivity profile to the molecules in which it is present. fiveable.me A key feature of the neopentyl system is significant steric hindrance around the reaction center. fiveable.memasterorganicchemistry.com This steric bulk dramatically slows down bimolecular nucleophilic substitution (SN2) reactions. fiveable.memasterorganicchemistry.comstackexchange.com For an SN2 reaction to occur, a nucleophile must approach the carbon atom bearing the leaving group from the backside. The bulky tert-butyl group in the neopentyl system effectively shields this approach, making SN2 reactions extremely slow. fiveable.memasterorganicchemistry.com

Consequently, neopentyl halides often favor unimolecular nucleophilic substitution (SN1) or elimination (E1) pathways, which proceed through a carbocation intermediate. fiveable.mestackexchange.com However, the primary neopentyl carbocation that would initially form is unstable. It readily undergoes a rearrangement to a more stable tertiary carbocation. stackexchange.com This propensity for rearrangement is a hallmark of the neopentyl system and often leads to a mixture of products, complicating synthetic outcomes. stackexchange.com The steric hindrance also influences elimination reactions, where the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). masterorganicchemistry.com

Historical Development and Evolution of Research on 1,3-Diiodo-2,2-dimethylpropane

Research into 1,3-dihalo-2,2-dimethylpropanes, including the diiodo derivative, is intertwined with the broader historical development of synthetic methodologies involving dihaloalkanes and the study of sterically hindered systems. The Wurtz reaction, a classic method for forming carbon-carbon bonds by coupling alkyl halides with sodium metal, has been applied to dihalides to create cyclic compounds. wikipedia.org Intramolecular Wurtz reactions of 1,3-dihalides can lead to the formation of cyclopropane (B1198618) rings.

The synthesis of the parent diol, 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol), is well-established, and this compound serves as a common precursor to 1,3-dihalo-2,2-dimethylpropanes. sigmaaldrich.comresearchgate.net The conversion of the diol to the corresponding dihalide can be achieved through various methods. For instance, the dibromo derivative can be synthesized from the diol, and subsequently, a Finkelstein reaction (halogen exchange with sodium iodide) can be employed to produce this compound. acs.org

More recent research has focused on the specific reactivity and applications of this compound in modern organic synthesis. For example, a 2015 study highlighted its use in the unexpected formation of 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes from ketone enolate anions. conicet.gov.arresearchgate.net This reaction demonstrates the ability of the diiodide to participate in complex, multi-bond-forming transformations under specific conditions. Further studies have explored its reactions with various nucleophiles, such as arenethiolate anions, leading to mono- and disubstituted products. arkat-usa.org These investigations continue to uncover the nuanced reactivity of this sterically hindered diiodoalkane and expand its utility in constructing complex molecular architectures.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₅H₁₀I₂ nih.gov
Molecular Weight323.94 g/mol nih.gov
Canonical SMILESCC(C)(CI)CI nih.gov
InChIInChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 nih.gov
InChIKeyGDVIDBDQSYVBSD-UHFFFAOYSA-N nih.gov
CAS Number66688-49-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10I2 B1615015 1,3-Diiodo-2,2-dimethylpropane CAS No. 66688-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diiodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIDBDQSYVBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310500
Record name 1,3-diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66688-49-1
Record name NSC227881
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3 Diiodo 2,2 Dimethylpropane and Its Derivatives

Direct Halogenation and Conversion Strategies

Direct halogenation methods provide a straightforward approach to synthesizing 1,3-diiodo-2,2-dimethylpropane by introducing iodine atoms onto a neopentyl scaffold.

Iodination of Polyols and Related Oxygenated Precursors

A common and direct route to this compound involves the iodination of 2,2-dimethyl-1,3-propanediol. sigmaaldrich.comthermofisher.comcarlroth.comfishersci.ca This process typically utilizes a reagent system capable of converting hydroxyl groups to iodides. While specific conditions can vary, the reaction generally proceeds by activating the hydroxyl groups, followed by nucleophilic substitution with an iodide source. The stability of the neopentyl structure prevents rearrangement reactions that can complicate the synthesis of other alkyl halides.

PrecursorReagentsProductNotes
2,2-Dimethyl-1,3-propanediolIodine, Triphenylphosphine, ImidazoleThis compoundA common method for converting diols to diiodides.
2,2-Dimethyl-1,3-propanediolPhosphorus triiodideThis compoundA powerful but less selective iodinating agent.

Halogen Exchange Reactions from Brominated or Chlorinated Analogues

The Finkelstein reaction is a classic and effective method for preparing iodoalkanes from their corresponding bromo or chloro derivatives. thieme-connect.deallrounder.ai This equilibrium-driven reaction involves treating an alkyl bromide or chloride with an alkali metal iodide, typically sodium iodide, in a solvent like acetone. allrounder.ai The precipitation of the less soluble sodium bromide or chloride shifts the equilibrium towards the formation of the desired alkyl iodide. allrounder.ai This strategy is highly applicable to the synthesis of this compound from its dibromo or dichloro analogues. conicet.gov.arontosight.ai

Research has shown that the presence of both iodine atoms is crucial for certain subsequent reactions, as the corresponding dibromo and chloro-iodo analogues were found to be unreactive under specific conditions. conicet.gov.ar

Starting MaterialReagentProductKey Feature
1,3-Dibromo-2,2-dimethylpropane (B1585092)Sodium Iodide in AcetoneThis compoundClassic Finkelstein reaction conditions. allrounder.ai
1,3-Dichloro-2,2-dimethylpropaneSodium Iodide in AcetoneThis compoundRequires more forcing conditions than the dibromo analogue.

Indirect Synthetic Routes and Precursor Utilization

Indirect routes offer alternative pathways to this compound, often starting from cyclic precursors or employing multi-component reactions.

Derivatization from Cyclic Ethers (e.g., 3,3-Dimethyloxetane (B1346095) to Dibromo Analogues)

A notable indirect method involves the ring-opening of cyclic ethers. For instance, 3,3-dimethyloxetane can be converted to its corresponding dibromo analogue, 1,3-dibromo-2,2-dimethylpropane. sigmaaldrich.comresearchgate.netnih.govacs.org This reaction is often carried out using reagents like tetrabromomethane and triphenylphosphine. sigmaaldrich.comresearchgate.netnih.govacs.org The resulting dibromide can then undergo a halogen exchange reaction, as described previously, to yield this compound. This two-step approach provides a versatile route starting from a readily accessible cyclic ether.

Multicomponent Coupling Approaches

More complex strategies can involve multicomponent coupling reactions where the neopentyl diiodide structure is assembled from smaller fragments. While less common for the direct synthesis of this compound itself, this compound is a key reactant in such processes. For example, it has been used in the synthesis of 1,4-dicarbonyl compounds through the dimerization of ketone enolate anions followed by double alkylation with the diiodoalkane. conicet.gov.arresearchgate.net This highlights the utility of this compound as a building block in forming complex cyclic structures under transition-metal-free conditions. conicet.gov.arresearchgate.net

Modern Catalytic and Metal-Free Synthetic Protocols

Modern synthetic chemistry continues to evolve, with a focus on developing more efficient and environmentally benign catalytic and metal-free methods. While specific catalytic systems for the direct, one-step synthesis of this compound are not extensively documented in the provided search results, the principles of modern synthesis can be applied.

For instance, advancements in catalytic halogenation and halogen exchange reactions could lead to milder and more selective syntheses. Metal-free approaches are also gaining prominence. An example of a metal-free process is the synthesis of cyclic 1,4-dicarbonyl compounds using this compound and ketone enolate anions in DMSO with potassium tert-butoxide as the base. conicet.gov.arresearchgate.net This type of reaction, which forms multiple carbon-carbon bonds in a single step, showcases the potential for developing innovative, metal-free methodologies that utilize this compound as a key reagent.

Further research into photoredox catalysis or other novel activation methods could open new avenues for the synthesis of this and related diiodoalkanes with improved efficiency and sustainability.

Transition-Metal-Free Conditions for Cyclopentane (B165970) Adducts

A notable advancement in the synthesis of complex cyclopentane structures using this compound involves the development of methodologies that operate under transition-metal-free conditions. researchgate.netresearchgate.net This approach offers a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. Research has demonstrated that cyclic 1,4-dicarbonyl compounds can be readily synthesized by reacting ketone enolate anions with this compound. researchgate.netresearchgate.netconicet.gov.ar

This synthetic strategy is significant as it facilitates the formation of three new carbon-carbon bonds in a single process, leading to the construction of a relatively complex five-membered ring diketone structure. researchgate.netresearchgate.net The reaction is typically carried out at room temperature using potassium tert-butoxide as a base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.netresearchgate.netconicet.gov.ar This method represents a unique example of the dimerization of ketone enolate anions initiated by a simple diiodoalkane, which is followed by a subsequent double alkylation with the bis-iodide to yield the cyclopentane adduct. researchgate.netresearchgate.netconicet.gov.ar

The scope of the reaction has been explored with various ketone enolate anions. For instance, the reaction of the acetophenone (B1666503) enolate anion with this compound has been investigated. conicet.gov.ar An interesting observation is that the presence of both iodine atoms on the propane (B168953) derivative is crucial for the reaction to proceed; analogues such as 1,3-dibromo-2,2-dimethylpropane and 1-iodo-3-chloro-2,2-dimethylpropane were found to be unreactive under the same conditions. conicet.gov.ar This highlights the specific role of the diiodoalkane in facilitating this transformation.

The general reaction scheme involves the formation of an enolate from a ketone using a base, which then undergoes a complex reaction sequence with this compound to form the cyclopentane adduct.

Table 1: Reaction of Ketone Enolates with this compound

EntryKetoneBaseSolventProduct(s)Yield (%)
1AcetophenonePotassium tert-butoxideDMSO1,2-dibenzoyl-4,4-dimethylcyclopentane and 1,4-diphenyl-1,4-butanedione4a: 30%, 3a: 40%
24'-MethylacetophenonePotassium tert-butoxideDMSO4,4-dimethyl-1,2-bis(4-methylbenzoyl)cyclopentane and 1,4-di-p-tolyl-1,4-butanedione4b: 25%, 3b: 45%
34'-MethoxyacetophenonePotassium tert-butoxideDMSO1,2-bis(4-methoxybenzoyl)-4,4-dimethylcyclopentane and 1,4-bis(4-methoxyphenyl)-1,4-butanedione4c: 28%, 3c: 50%
44'-ChloroacetophenonePotassium tert-butoxideDMSO1,2-bis(4-chlorobenzoyl)-4,4-dimethylcyclopentane and 1,4-bis(4-chlorophenyl)-1,4-butanedione4d: 35%, 3d: 38%
5PropiophenonePotassium tert-butoxideDMSO4,4-dimethyl-1,2-dipropionylcyclopentane and 2,5-dimethyl-3,4-diphenylhexane-2,5-dioneNot specified
6PinacolonePotassium tert-butoxideDMSO1,2-di-tert-butyl-4,4-dimethyl-1,2-dioxocyclopentane and 2,2,5,5-tetramethyl-3,4-hexanedioneNot specified

Data synthesized from literature reports. conicet.gov.ar The yields correspond to the formation of the cyclopentane adduct (4a-d) and the dimerized diketone (3a-d).

This methodology provides a straightforward, one-pot procedure for accessing valuable 1,2-dicarbonyl cyclopentane compounds from simple starting materials. conicet.gov.ar The reaction proceeds through the formation of C-C bonds between the sp3-hybridized carbon atoms of two methyl groups, which is a significant achievement in synthetic organic chemistry. conicet.gov.ar

Mechanistic Investigations and Reactivity Studies of 1,3 Diiodo 2,2 Dimethylpropane

Nucleophilic Substitution Processes at the Neopentyl Centers

Nucleophilic substitution reactions involving 1,3-diiodo-2,2-dimethylpropane are profoundly influenced by its neopentyl structure. This section explores the mechanistic intricacies of these substitution processes.

Elucidation of SN1 and SN2 Mechanistic Pathways

The neopentyl skeleton of this compound presents a classic case where both SN1 and SN2 reaction pathways are significantly disfavored under typical conditions. The primary nature of the carbon-iodine bonds would suggest a propensity for SN2 reactions. However, the bulky tert-butyl group creates substantial steric hindrance, severely impeding the backside attack required for an SN2 mechanism. pbworks.comfiveable.meacs.org Consequently, neopentyl halides are known to react extremely slowly via the SN2 pathway, often at rates approximately 10^5 times slower than other primary alkyl bromides. acs.orgacs.org

On the other hand, the formation of a primary carbocation necessary for an SN1 mechanism is energetically unfavorable. pbworks.com While rearrangement to a more stable tertiary carbocation can occur, this process introduces complexity and often leads to a mixture of products. stackexchange.commasterorganicchemistry.com Studies have shown that SN1 reactions can be induced, for instance by using silver salts, but this often results in rearranged products. masterorganicchemistry.com Therefore, direct substitution via a pure SN1 or SN2 mechanism at the neopentyl centers of this compound is highly challenging.

Radical-Mediated versus Polar Nucleophilic Substitution Reactions

Given the difficulties associated with polar SN1 and SN2 mechanisms, radical-mediated pathways, particularly the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, emerge as a viable alternative for the substitution reactions of neopentyl halides. researchgate.net The SRN1 mechanism is a chain process involving radical and radical anion intermediates and can be initiated by methods such as photostimulation. zendy.ioarkat-usa.org

Research has demonstrated that the reaction of neopentyl halides with certain nucleophiles, like arsenide and selenide (B1212193) ions, proceeds through an SRN1 mechanism under photostimulation. zendy.io In the context of this compound, its reactions with arenethiolate anions can be directed towards either an SRN1 or a polar SN2 pathway by altering the solvent. arkat-usa.orgresearchgate.net For instance, in liquid ammonia (B1221849), the reaction tends to follow an SRN1 mechanism, whereas in a polar aprotic solvent like DMSO, a polar SN2 mechanism can be favored. arkat-usa.orgresearchgate.net This highlights the delicate balance between radical and polar pathways in the reactivity of this compound.

Stereochemical Outcomes and Regioselective Considerations in Substitution

Due to the achiral nature of this compound, stereochemical outcomes in the traditional sense of inversion or retention at a chiral center are not directly applicable. However, the regioselectivity of substitution is a critical aspect, particularly when considering mono- versus di-substitution.

In reactions with nucleophiles like arenethiolate anions, it is possible to achieve monosubstitution, yielding 3-iodo-2,2-dimethylpropyl sulfide (B99878) derivatives. The second iodine atom can then be subsequently replaced to form a disubstituted product. arkat-usa.org The regioselectivity towards mono- or di-substitution can be influenced by reaction conditions and the nature of the nucleophile. For instance, with arenethiolate anions, disubstitution products can be obtained in excellent yields. arkat-usa.org

The table below summarizes the yields of monosubstituted products from the reaction of this compound with various arenethiolate anions.

NucleophileProductYield (%)
PhS⁻3-Iodo-2,2-dimethylpropyl phenyl sulfide85
p-MeOC₆H₄S⁻3-Iodo-2,2-dimethylpropyl p-methoxyphenyl sulfide100
2-C₁₀H₇S⁻3-Iodo-2,2-dimethylpropyl 2-naphthyl sulfide92

Furthermore, the choice of halogen atoms in the starting material can influence the reaction products. For example, when reacting 1,3-dibromo-2,2-dimethylpropane (B1585092) with benzenethiolate (B8638828) anion, a cyclopropane (B1198618) derivative was the major product, indicating a different reaction pathway compared to the diiodo- derivative under similar conditions. arkat-usa.org

Quantitative Kinetic Analysis of Substitution Reactions

Kinetic studies provide valuable insights into the reactivity of this compound. The rate of nucleophilic substitution is significantly affected by the nature of the leaving group, with iodide being a superior leaving group compared to bromide or chloride. acs.orgnih.gov This is consistent with the general trend of leaving group ability.

A study on the kinetics of nucleophilic substitution of various 1,1,1-tris(X-methyl)ethane derivatives with sodium azide (B81097) revealed that iodo and bromo derivatives are more reactive than those with p-toluenesulfonate and methanesulfonate (B1217627) leaving groups. acs.orgnih.gov This is somewhat unusual as sulfonate esters are typically considered excellent leaving groups. acs.orgnih.gov

The table below shows the relative rates of SN2 reactions for various alkyl halides, illustrating the significantly reduced reactivity of neopentyl systems.

Alkyl HalideRelative Rate
Methyl30
Ethyl1
Propyl0.4
Butyl0.4
Isopropyl0.025
Neopentyl0.00001

Data adapted from established trends in SN2 reactivity.

This dramatic decrease in rate for neopentyl halides underscores the profound impact of steric hindrance on the kinetics of substitution.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the interplay between steric and electronic effects. The primary steric factor is the bulky tert-butyl group, which severely hinders backside attack for SN2 reactions. pbworks.comfiveable.mespcmc.ac.in This steric hindrance is the primary reason for the extremely slow rates of SN2 reactions observed with neopentyl halides. acs.org

Electronically, the iodine atoms are good leaving groups due to the relatively weak carbon-iodine bond and the stability of the iodide anion. acs.orgnih.gov This electronic effect favors substitution reactions. However, the electronic effect alone is often insufficient to overcome the overwhelming steric hindrance in polar, concerted mechanisms.

In radical reactions, these steric and electronic factors also play a crucial role. The stability of the intermediate radicals and the efficiency of the electron transfer steps are influenced by the substituents on the neopentyl core.

Intramolecular Cyclization and Ring-Forming Reactions

The 1,3-disposition of the iodo groups in this compound makes it a suitable precursor for intramolecular cyclization reactions, leading to the formation of three-membered rings.

Studies have shown that in the presence of a strong base, such as potassium tert-butoxide, and a suitable nucleophile, intramolecular cyclization can compete with or even dominate over intermolecular substitution. arkat-usa.org For example, the reaction of 1,3-dihalo-2,2-dimethylpropanes with arenethiolate anions can produce aryl cyclopropyl (B3062369) sulfides as side products, with the yield being dependent on the base concentration. arkat-usa.orgresearchgate.net

Furthermore, this compound has been utilized in the synthesis of more complex cyclic structures. In a notable example, its reaction with ketone enolate anions in DMSO did not lead to the expected simple substitution product. Instead, it facilitated a dimerization of the enolate anion followed by a double alkylation, resulting in the formation of a 1,2-disubstituted cyclopentane (B165970) adduct. conicet.gov.arresearchgate.netresearchgate.net This unexpected outcome highlights the potential of this compound to participate in complex, multi-step ring-forming reactions. The presence of both iodine atoms was found to be crucial for this transformation to occur. conicet.gov.ar

Formation of Cyclopropane Derivatives

The formation of cyclopropane rings from 1,3-dihalides is a well-established synthetic method. thieme-connect.de In the case of this compound, intramolecular cyclization can be induced under specific conditions. For instance, the reaction of this compound with ketone enolate anions can lead to the formation of 1,1-dimethylcyclopropane (B155639) as a volatile byproduct. conicet.gov.ar This transformation is significant as it highlights a competitive reaction pathway to the primary substitution and annulation reactions.

The synthesis of aryl cyclopropyl sulfides has been achieved by reacting 1,3-dihalo-2,2-dimethylpropanes with arenethiolate anions in the presence of an excess of a strong base like potassium tert-butoxide. arkat-usa.orgresearchgate.net For example, the reaction of 1,3-dibromo-2,2-dimethylpropane with benzenethiolate anion and potassium tert-butoxide yielded the corresponding cyclopropane derivative in high yield. arkat-usa.org The yield of these cyclopropane derivatives is highly dependent on the base concentration. arkat-usa.orgresearchgate.net

The mechanism for the formation of these cyclopropanes often involves an initial nucleophilic substitution of one of the iodo groups, followed by an intramolecular cyclization. The presence of a strong, non-nucleophilic base facilitates the elimination of the second iodide, leading to the closure of the three-membered ring.

Table 1: Synthesis of Aryl Cyclopropyl Sulfides

Starting Dihalide Arenethiolate Anion Product Yield (%) Reference
1,3-dibromo-2,2-dimethylpropane Benzenethiolate 2,2-Dimethylcyclopropyl phenyl sulfide 93 arkat-usa.org
1,3-dibromo-2,2-dimethylpropane 2-Naphthalenethiolate 2,2-Dimethylcyclopropyl 2-naphthyl sulfide 44 arkat-usa.org

Generation of Cyclic 1,4-Dicarbonyl Frameworks via Double Alkylation

A notable reaction of this compound is its ability to facilitate the formation of cyclic 1,4-dicarbonyl compounds through a process involving the dimerization of ketone enolate anions followed by a double alkylation. conicet.gov.arresearchgate.netrsc.org This reaction, when carried out in dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium tert-butoxide, allows for the creation of three new carbon-carbon bonds in a single pot, leading to complex five-membered ring diketone structures without the need for transition metals. conicet.gov.arresearchgate.netrsc.orgresearchgate.net

The reaction is initiated by the formation of a ketone enolate anion, which then undergoes an unexpected umpolung dimerization. conicet.gov.ar This dimer subsequently undergoes a double alkylation by this compound to yield the final cyclopentane adduct. conicet.gov.arresearchgate.netrsc.org The presence of both iodine atoms on the propane (B168953) backbone is crucial for this reaction to proceed, as related compounds like 1,3-dibromo-2,2-dimethylpropane and 1-iodo-3-chloro-2,2-dimethylpropane were found to be unreactive under similar conditions. conicet.gov.ar

Table 2: Formation of Cyclic 1,4-Dicarbonyl Compounds

Ketone Product Yield (%) Reference
Acetophenone (B1666503) 1,2-Dibenzoyl-4,4-dimethylcyclopentane 41 conicet.gov.ar
4'-Methylacetophenone 4,4-Dimethyl-1,2-bis(4-methylbenzoyl)cyclopentane 45 conicet.gov.ar
4'-Methoxyacetophenone 4,4-Dimethyl-1,2-bis(4-methoxybenzoyl)cyclopentane 40 conicet.gov.ar
Propiophenone 4,4-Dimethyl-1,2-dipropionylcyclopentane 35 conicet.gov.ar

Mechanisms of Five-Membered Ring Annulation

The formation of five-membered rings, specifically 1,2-disubstituted-dicarbonyl cyclopentanes, from the reaction of ketone enolate anions and this compound represents a significant synthetic achievement. conicet.gov.arresearchgate.netrsc.orgresearchgate.net This process is an example of annulation, a reaction that forms a ring onto a pre-existing molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves a cascade of events starting with the dimerization of the ketone enolate anion. conicet.gov.ar This is followed by a double alkylation with this compound, which acts as the electrophilic partner, to construct the cyclopentane ring. conicet.gov.arresearchgate.netrsc.org This methodology provides a direct route to valuable 1,2-dicarbonyl cyclopentane compounds from simple starting materials in a one-pot procedure. conicet.gov.ar The reaction proceeds efficiently at room temperature using potassium tert-butoxide as a base in DMSO. conicet.gov.arresearchgate.netrsc.org

Dimerization and Polymerization Pathways

In the context of the reaction with ketone enolate anions, this compound facilitates the dimerization of the enolate anions themselves, which is a key step prior to the double alkylation that forms the cyclic dicarbonyl compounds. conicet.gov.arresearchgate.netrsc.org This umpolung dimerization of the anion is an unexpected outcome that leads to the complex cyclopentane structure. conicet.gov.ar

While specific studies focusing solely on the dimerization or polymerization of this compound itself are not extensively detailed in the provided context, its role in promoting the dimerization of other species is a critical aspect of its reactivity.

Reactivity with Organometallic Reagents

1,3-Dihalo-2,2-dimethylpropanes, including the diiodo derivative, are precursors for the formation of organometallic reagents. For example, 1,3-dibromo-2,2-dimethylpropane can be used to generate a 1,3-di-Grignard reagent, which is a key component in the synthesis of titanacyclobutanes. researchgate.net These organotitanium compounds are valuable reagents in organic synthesis, for instance, in methylenation reactions of carbonyl compounds. researchgate.net

The reaction of 1,3-dihalides with reducing metals or organometallic reagents is a general method for synthesizing cyclopropanes. thieme-connect.de The reaction of 1,3-dibromononane with various reagents like chromium(II) perchlorate, lithium amalgam, and alkyllithiums has been shown to produce 1,2-dipropylcyclopropane. thieme-connect.de This suggests that this compound would likely exhibit similar reactivity with such organometallic reagents, leading to the formation of 1,1-dimethylcyclopropane. The reaction of alkyl iodides with cyclopropyl Grignard reagents can also be catalyzed by cobalt. organic-chemistry.org

Furthermore, the reaction of this compound with arenethiolate anions, which are often generated in situ using an organometallic base like potassium tert-butoxide, demonstrates its reactivity towards organosulfur nucleophiles. arkat-usa.orgresearchgate.net These reactions can lead to both mono- and disubstituted products, as well as cyclopropane derivatives, depending on the reaction conditions. arkat-usa.orgresearchgate.net

Applications of 1,3 Diiodo 2,2 Dimethylpropane in Advanced Organic Synthesis

Building Block in Complex Carbon Framework Construction

The unique 1,3-disposition of iodide leaving groups on a dimethyl-substituted propane (B168953) backbone allows 1,3-diiodo-2,2-dimethylpropane to serve as a versatile three-carbon building block for constructing sophisticated carbon skeletons, including cyclic systems that are otherwise challenging to access.

Synthesis of Substituted Cyclopentanes

A notable application of this compound is in the synthesis of highly substituted cyclopentane (B165970) rings. Research has demonstrated a novel, transition-metal-free method for producing cyclic 1,4-dicarbonyl compounds. This process involves the reaction of ketone enolate anions with this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO). arkat-usa.orgresearchgate.netresearchgate.net The reaction proceeds through a remarkable cascade involving the dimerization of the ketone enolate followed by a double alkylation with the diiodide, forming three new carbon-carbon bonds in a single pot. arkat-usa.orgresearchgate.net

This methodology yields complex 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes. arkat-usa.orgresearchgate.net The presence of both iodine atoms on the neopentyl structure is crucial for the reaction's success; corresponding bromo- or chloro-iodides are unreactive under the same conditions.

Table 1: Synthesis of Substituted Cyclopentanes from Ketone Enolates and this compound

Ketone Enolate Precursor Base Solvent Product Yield
Acetophenone (B1666503) Potassium tert-butoxide DMSO 1-(4,4-dimethyl-2-benzoyl-cyclopentyl)-ethanone Not specified
4'-Methoxyacetophenone Potassium tert-butoxide DMSO 1-(4,4-dimethyl-2-(4-methoxy-benzoyl)-cyclopentyl)-ethanone Not specified

Data synthesized from research describing the reaction mechanism and scope. arkat-usa.orgresearchgate.net

Synthesis of Cyclopropyl (B3062369) Compounds

This compound and its dihalo-analogs are effective precursors for the formation of cyclopropane (B1198618) rings through intramolecular 1,3-elimination reactions. acs.orgresearchgate.net This transformation is typically achieved using reducing agents or strong bases. researchgate.net

In reactions with arenethiolate anions, the formation of aryl cyclopropyl sulfides has been observed as a side product, with yields being highly dependent on the concentration of the base (e.g., potassium tert-butoxide). arkat-usa.orgresearchgate.net For instance, when 1,3-dibromo-2,2-dimethylpropane (B1585092) reacts with benzenethiolate (B8638828) anion in the presence of excess potassium tert-butoxide, the corresponding cyclopropane derivative is formed in high yield. arkat-usa.org This indicates that the initial monosubstituted halo-sulfide undergoes base-induced intramolecular cyclization to furnish the cyclopropyl ring. arkat-usa.org

Precursor for Functionalized Sulfur-Containing Organic Molecules (e.g., Sulfides, Sulfoxides, Sulfones)

The reactivity of the carbon-iodine bonds in this compound allows for its use as a precursor to various organosulfur compounds. organic-chemistry.orgmdpi.com Nucleophilic substitution reactions with sulfur-based nucleophiles, such as arenethiolate anions, provide access to mono- and di-substituted sulfide (B99878) products in good to excellent yields. arkat-usa.orgresearchgate.net

Specifically, the reaction of this compound with various arenethiolate anions in DMSO under irradiation leads predominantly to monosubstituted sulfide products, where one iodine atom is replaced by the arylthio group. arkat-usa.org The disubstitution product, 2,2-dimethyl-1,3-bis(phenylthio)propane, can also be obtained under different conditions, such as reacting 1,3-dibromo-2,2-dimethylpropane with two equivalents of the thiolate anion in refluxing ethanol. arkat-usa.org

Table 2: Synthesis of Aryl Sulfides from this compound and Arenethiolates

Arenethiolate Anion Product Yield (%)
Benzenethiolate 3-Iodo-2,2-dimethylpropyl phenyl sulfide 85%
4-Methoxybenzenethiolate 3-Iodo-2,2-dimethylpropyl p-methoxyphenyl sulfide 100%

Data sourced from Arkivoc. arkat-usa.org

Furthermore, the resulting halo-sulfide intermediates are valuable for subsequent transformations. For example, 3-halo-2,2-dimethylpropyl phenyl sulfones can be treated with a base like sodium ethoxide to produce cyclopropyl derivatives, demonstrating the role of the initial sulfide as a precursor to sulfones and other complex structures. arkat-usa.org

Intermediate in Heterocyclic Compound Synthesis

While not a direct component of the final ring, this compound is a crucial intermediate for preparing the acyclic precursors required for the synthesis of various five-membered heterocyclic compounds.

Formation of Pyrroles, Furans, and Thiophenes

The 1,4-dicarbonyl compounds synthesized from this compound (as detailed in section 4.1.1) are highly valuable synthons for building five-membered heterocycles. nih.gov The well-established Paal-Knorr synthesis is a prominent method that utilizes these 1,4-dicarbonyls as starting materials. researchgate.netrsc.org

Pyrroles: Condensation of the 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines leads to the formation of substituted pyrroles. researchgate.netarkat-usa.org

Furans: Dehydrative cyclization of the 1,4-dicarbonyls, typically under non-aqueous acidic conditions, yields substituted furans. google.com

Thiophenes: Treatment of the 1,4-dicarbonyl compounds with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide results in the formation of the corresponding thiophene (B33073) ring.

This two-step sequence, where this compound is first used to build the 1,4-dicarbonyl framework which is then cyclized, represents an effective indirect strategy for accessing these important classes of heterocycles.

Development of Medicinal Chemistry Scaffolds (General, based on related dihalides)

The heterocyclic systems—pyrroles, furans, and thiophenes—derived from this compound are foundational scaffolds in medicinal chemistry due to their presence in a vast array of biologically active compounds and natural products. rsc.org The ability to generate substituted versions of these heterocycles makes this synthetic route particularly valuable for creating libraries of compounds for drug discovery.

For example, pyrrole-containing compounds have been investigated for a wide range of biological activities, including as antitubercular agents. Similarly, furan-based structures, such as 2,5-bis(4-guanylphenyl)furans, have been synthesized and evaluated for their antiprotozoal activity. The thiophene ring is another privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. By providing a pathway to the key 1,4-dicarbonyl intermediate, this compound facilitates access to these medicinally relevant scaffolds, enabling the development of new potential therapeutic agents.

Contribution to Materials Science and Polymer Chemistry (via derived compounds, e.g., 2,2-dimethyl-1,3-propanediamine)

While this compound is a precursor, its derivatives, notably 2,2-dimethyl-1,3-propanediamine (B1293695), play a significant role in materials science and polymer chemistry. The conversion of the diiodide to the diamine can be achieved through processes such as ammonolysis, a common method for transforming alkyl halides to amines.

2,2-dimethyl-1,3-propanediamine, also known as neopentanediamine, serves as a versatile building block in the synthesis of various polymers. acs.orgsigmaaldrich.com Its two primary amine groups readily react with other monomers, such as diacids or diisocyanates, to form high-performance polymeric materials. acs.orgsigmaaldrich.com

Key applications of 2,2-dimethyl-1,3-propanediamine in materials science include:

Polymer Synthesis: It is a crucial component in the production of polyamides and polyurethanes. The incorporation of the 2,2-dimethylpropane moiety can enhance the thermal stability and mechanical properties of these polymers. acs.orgsigmaaldrich.com

Coordination Chemistry and Catalysis: The diamine can act as a bidentate ligand in the formation of complexes with various metals, including aluminum, gallium, and copper. These metal complexes can function as catalysts in a range of chemical reactions. sigmaaldrich.com

Functional Materials: Due to its structure, 2,2-dimethyl-1,3-propanediamine is utilized in creating hydrogels and other biocompatible materials. These materials have potential applications in fields such as tissue engineering and drug delivery systems. acs.org

The synthesis of 2,2-dimethyl-1,3-propanediamine is not limited to starting from the diiodide. Other methods include the reduction of 1,3-dinitro-2,2-dimethylpropane or the reaction of hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst. mdpi.comgoogle.com

Table 1: Properties of 2,2-dimethyl-1,3-propanediamine

Property Value
IUPAC Name 2,2-dimethylpropane-1,3-diamine
CAS Number 7328-91-8
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
Boiling Point 152-154 °C
Melting Point 29-31 °C

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comchemicalbook.comnist.gov

Role in Fine Chemical and Agrochemical Synthesis (General, based on related dihalides)

Halogenated organic compounds, including dihalides like this compound, are fundamental starting materials for the synthesis of a wide array of organic compounds, some of which have applications as fine chemicals and agrochemicals. ncert.nic.in The reactivity of the carbon-halogen bond allows for the introduction of various functional groups, making these compounds versatile intermediates.

The related compound, 1,3-dichloro-2,2-dimethylpropane, is a known intermediate in the production of pharmaceuticals and agrochemicals. ontosight.ai While direct examples for the diiodo-analogue are less common in readily available literature, the principles of its reactivity suggest a similar utility. For instance, dihalides are employed in the synthesis of heterocyclic compounds, which form the core structure of many biologically active molecules.

Research has shown that derivatives of 2,2-dimethylcyclopropane containing dihaloethenyl groups can exhibit fungicidal activity, highlighting the relevance of this structural motif in agrochemical development. jocpr.com The synthesis of such compounds often involves multi-step processes where a dihalide could serve as a key building block.

Furthermore, palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the creation of complex molecules, frequently utilize alkyl and aryl halides as substrates. These reactions are instrumental in the synthesis of numerous fine chemicals and active pharmaceutical ingredients.

Retrosynthetic Approaches in Synthesis Design (Conceptual application)

Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the synthesis of complex target molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comscribd.comamazonaws.com In this context, this compound can be considered a valuable synthon. A synthon is an idealized fragment of a molecule used in retrosynthetic analysis. amazonaws.com

The 2,2-dimethylpropane backbone with two reactive iodine atoms at the 1 and 3 positions makes it an excellent choice for constructing five-membered rings. For example, in the retrosynthesis of a cyclopentane derivative with substituents at the 1 and 2 positions, one might envision a disconnection that leads back to a ketone enolate and this compound.

A practical example of this is the synthesis of 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes. These compounds can be obtained by reacting ketone enolate anions with this compound in a process that involves the formation of three new carbon-carbon bonds in a single pot. researchgate.net This demonstrates the utility of this compound as a reagent for the construction of relatively complex cyclic structures from simple starting materials.

The key to a successful retrosynthetic analysis is to identify disconnections that correspond to known and reliable chemical reactions. oregonstate.edu The use of this compound in reactions with nucleophiles to form cyclic compounds is a well-established synthetic strategy, making it a reliable choice during the planning phase of a synthesis.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,2-dimethyl-1,3-propanediamine
1,3-dichloro-2,2-dimethylpropane
1,3-dinitro-2,2-dimethylpropane
3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropane
4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes
hydroxypivalaldehyde
neopentanediamine
polyamides

Advanced Characterization Techniques and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 1,3-diiodo-2,2-dimethylpropane, NMR provides unambiguous evidence of its molecular structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure, (CH₃)₂C(CH₂I)₂, contains two sets of chemically equivalent protons.

A singlet corresponding to the four protons of the two equivalent iodomethyl (-CH₂I) groups.

A singlet corresponding to the six protons of the two equivalent methyl (-CH₃) groups.

While specific experimental data for this compound is not widely published, the spectrum of the analogous compound, 1,3-dibromo-2,2-dimethylpropane (B1585092), shows two signals: one for the two CH₃ groups and another for the two CH₂Br groups. pressbooks.pub For iodo-alkanes, the electronegativity and diamagnetic anisotropy of the iodine atom influence the chemical shifts. The protons on the carbon adjacent to the iodine (α-protons) are deshielded. For instance, in 1-iodo-2-methylpropane, the CH₂I protons appear at a specific chemical shift. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupNumber of ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂I4H~3.2 - 3.4Singlet
-C(CH ₃)₂6H~1.0 - 1.2Singlet

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon environments in the molecule. For this compound, three distinct signals are expected, confirming the carbon skeleton.

A signal for the two equivalent carbons of the iodomethyl (-CH₂I) groups. The attachment to the heavy iodine atom significantly shifts this signal upfield (to a lower δ value) compared to its chloro- or bromo-analogs, a phenomenon known as the "heavy atom effect."

A signal for the two equivalent methyl (-CH₃) carbons.

A signal for the central quaternary carbon (-C(CH₃)₂).

In analogous structures like 2,2-dimethylpropane, two distinct carbon environments are observed. docbrown.info For 1-iodo-2-methylpropane, three unique carbon signals are present. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₂I~10 - 15
-C(C H₃)₂~22 - 26
-C (CH₃)₂~30 - 35

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of this compound, the protons of the -CH₂I groups and the -CH₃ groups are separated by a quaternary carbon. As there is no proton-proton coupling across this quaternary center, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the two proton environments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, showing one-bond ¹H-¹³C correlations. sdsu.edu For this compound, an HSQC spectrum would display two cross-peaks:

A correlation between the proton signal of the -CH₂I groups and the carbon signal of the -CH₂I groups.

A correlation between the proton signal of the -CH₃ groups and the carbon signal of the -CH₃ groups. The quaternary carbon, having no attached protons, would not appear in the HSQC spectrum. This pattern provides definitive confirmation of the direct C-H connectivities. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies (e.g., for related diamine)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. While data for this compound is scarce, extensive studies have been performed on the closely related ligand, 2,2-dimethylpropane-1,3-diamine.

The IR and Raman spectra of 2,2-dimethylpropane-1,3-diamine and its salts have been thoroughly analyzed. mdpi.comresearchgate.net Key vibrational modes include N-H, C-H, and C-N stretching and bending.

For this compound itself, the IR spectrum is expected to show characteristic absorptions for C-H bonds. docbrown.info A key feature for monitoring reactions involving iodoalkanes is the C-I stretching vibration, which is expected at a low frequency, typically around 500-600 cm⁻¹. The progress of reactions to form alkyl iodides can be monitored by the appearance of bands in this region. orgsyn.org The IR spectra of the analogous 1,3-dibromo-2,2-dimethylpropane have also been studied in detail. srce.hrsrce.hr

Table 3: Selected Vibrational Frequencies for 2,2-Dimethylpropane-1,3-diamine Dihydrochloride (dmpnH₂Cl₂) mdpi.com

Wavenumber (cm⁻¹)Assignment
3050 (Raman)ν(N−H)
2978, 2904 (Raman)ν(C−H)
1601 (Raman)δ+(N−H)
1481, 1446 (Raman)δ(C−H)
725 (Raman)δ(CH₂)

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

While this compound is a liquid or low-melting solid, its derivatives, particularly complexes formed from the related 2,2-dimethylpropane-1,3-diamine (dmpn), have been extensively studied using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal.

The ligand 2,2-dimethylpropane-1,3-diamine acts as a bidentate chelating agent, coordinating to metal centers through its two nitrogen atoms to form a stable six-membered ring. at.ua Numerous crystal structures of metal complexes with this ligand have been reported, revealing various coordination geometries.

Coordination Complexes: Complexes with metals such as copper(II), chromium(III), and nickel(II) have been synthesized and characterized. nih.govrsc.orgresearchgate.net For example, in bis(2,2-dimethylpropane-1,3-diamine)diperchloratocopper(II), the copper ion is in a distorted tetragonal bipyramidal geometry, with the two diamine ligands forming the square base. rsc.org

Schiff Base Derivatives: Schiff bases derived from the condensation of 2,2-dimethylpropane-1,3-diamine with aldehydes have also been studied. The crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine shows an orthorhombic unit cell with strong intramolecular hydrogen bonds. ijcce.ac.irresearchgate.net Another derivative, N,N′-Bis(4-bromobenzylidene)-2,2-dimethylpropane-1,3-diamine, also crystallizes in an orthorhombic system. iucr.org

Simple Salts: The crystal structures of simple salts like 2,2-dimethylpropane-1,3-diaminium dichloride have been determined, revealing complex hydrogen-bonding networks. mdpi.com

These studies provide fundamental data on the conformational preferences of the 2,2-dimethylpropane backbone and how it interacts with other molecules and ions in the solid state.

Table 5: Representative Crystallographic Data for Derivatives of 2,2-Dimethylpropane-1,3-diamine

CompoundFormulaCrystal SystemSpace GroupReference
[Cu(dmpd)₂(ClO₄)₂]C₁₀H₂₈Cl₂CuN₄O₈MonoclinicP2₁/c rsc.org
trans-anti-[Cr(Me₂tn)₂(N₃)₂]ClO₄·2H₂OC₁₀H₃₂CrClN₈O₆MonoclinicC2/c nih.gov
dmpnH₂Cl₂ (polymorph 1a)C₅H₁₆Cl₂N₂MonoclinicP2₁/n mdpi.com
N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamineC₁₉H₂₂N₂O₂OrthorhombicP2₁2₁2₁ ijcce.ac.irresearchgate.net
{Ni(C₁₉H₁₈Cl₂N₂O₂)}C₁₉H₁₈Cl₂N₂NiO₂MonoclinicP2₁/n researchgate.net

Computational Chemistry and Theoretical Modeling of 1,3 Diiodo 2,2 Dimethylpropane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic landscape and reaction dynamics of 1,3-diiodo-2,2-dimethylpropane.

DFT studies are instrumental in elucidating the intricate reaction pathways of this compound. Due to the neopentyl structure, which is sterically hindered, the classical SN2 reaction pathway is generally disfavored. Computational models can help to explore alternative mechanisms such as SN1-type reactions, involving the formation of a carbocation intermediate, or radical-mediated pathways.

For analogous neopentyl halides, DFT calculations have been employed to study gas-phase elimination reactions, which proceed through a Wagner-Meerwein rearrangement. These studies demonstrate that the transition state involves the migration of a methyl group concurrently with the departure of the halide. In the context of this compound, DFT could be utilized to model similar rearrangements and to investigate the feasibility of stepwise versus concerted mechanisms in substitution and elimination reactions.

Furthermore, DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO) of this compound, which are crucial for understanding its reactivity in various chemical transformations, including cycloaddition reactions.

A key strength of quantum chemical calculations is the ability to map out the potential energy surface of a reaction, including the identification of transition states and intermediates. For this compound, this would involve modeling the approach of a nucleophile and the departure of an iodide leaving group.

The energy profile for a hypothetical substitution reaction would likely show a high activation barrier for a direct SN2 attack due to steric hindrance. DFT calculations could precisely quantify this barrier. In contrast, the energy profile for an SN1-type mechanism would detail the energy required for the initial C-I bond cleavage to form a primary carbocation, which would likely be followed by a rapid rearrangement to a more stable tertiary carbocation. The transition states for each step, including the Wagner-Meerwein rearrangement, could be located and their geometries and energies determined.

By comparing the calculated activation energies for different potential pathways, a prediction can be made about the most likely reaction mechanism under specific conditions. For instance, in reactions with certain nucleophiles, a single-electron transfer (SET) mechanism leading to radical intermediates might be energetically more favorable, and DFT can be used to model this process as well.

Computational Method Application to this compound Key Insights
Density Functional Theory (DFT)Investigation of reaction mechanisms (SN1, SN2, radical)Elucidation of the most probable reaction pathways by comparing activation energies.
Analysis of electronic structure (HOMO/LUMO)Prediction of reactivity and sites for nucleophilic/electrophilic attack.
Transition State TheoryLocating and characterizing transition state structuresUnderstanding the geometry and energy of the highest point along the reaction coordinate.
Calculation of reaction energy profilesVisualization of the energy changes throughout a reaction, including intermediates and activation barriers.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules, particularly for larger and more flexible systems. For this compound, these methods can shed light on the preferred spatial arrangements of the two iodo-methyl groups.

A conformational analysis of the closely related 2,2-dimethylpropane-1,3-diaminium cation has been performed, revealing various staggered and eclipsed conformations. mdpi.com For this compound, a similar analysis would identify the low-energy conformers. Due to the bulky iodine atoms, steric repulsion would play a significant role in determining the most stable conformations. The dihedral angles between the two C-C-C-I chains would be a key parameter in this analysis.

Molecular dynamics simulations could further provide a picture of the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how its shape fluctuates under various conditions, such as in different solvents or at different temperatures. This information is crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules.

Conformation Dihedral Angle (I-C-C-C-I) Relative Energy Description
Anti180°LowestThe two iodine atoms are positioned on opposite sides of the carbon backbone, minimizing steric hindrance.
Gauche±60°HigherThe iodine atoms are in closer proximity, leading to some steric strain.
Eclipsed0°, ±120°HighestThe iodine atoms and methyl groups are aligned, resulting in significant steric repulsion.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular descriptors. wikipedia.org For a series of related halogenated aliphatic hydrocarbons, QSAR models have been developed to predict properties like toxicity. oup.comresearchgate.net

In the context of this compound, a QSRR study could be envisioned to predict its reactivity in, for example, nucleophilic substitution reactions compared to other dihaloalkanes. This would involve:

Data Set Selection: A series of dihaloalkanes with known reaction rates would be chosen.

Descriptor Calculation: A variety of molecular descriptors for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors, would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

Prediction: The developed model could then be used to predict the reactivity of this compound.

Such a model could reveal which molecular properties are most influential in determining the reactivity of this class of compounds. For instance, it might be found that a combination of steric hindrance around the reaction center and the polarizability of the C-I bond are the key predictors of reaction rate.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. uncw.edu These calculations would provide theoretical spectra that could be compared with experimental data to confirm the structure. The predicted chemical shifts would be influenced by the electronegativity of the iodine atoms and the steric environment of the neopentyl core.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of this compound can be calculated using DFT. github.io This would allow for the prediction of the positions and relative intensities of the absorption bands in the IR spectrum. Key vibrational modes would include the C-H stretching and bending frequencies of the methyl and methylene (B1212753) groups, and the C-I stretching frequencies, which would be expected at lower wavenumbers.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion of this compound. nih.gov By calculating the energies of different potential fragment ions, the most likely fragmentation patterns upon electron ionization can be predicted, aiding in the interpretation of experimental mass spectra.

Spectroscopic Technique Predicted Feature for this compound Computational Method
¹H NMRChemical shifts of methylene and methyl protons.DFT with GIAO
¹³C NMRChemical shifts of the quaternary, methylene, and methyl carbons.DFT with GIAO
IR SpectroscopyC-H stretching and bending vibrations, C-I stretching vibrations.DFT frequency calculations
Mass SpectrometryLikely fragmentation pathways of the molecular ion.Calculation of fragment ion energies

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 1,3-diiodo-2,2-dimethylpropane is a primary area of future research. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future strategies are expected to align with the principles of green chemistry, focusing on sustainability and atom economy.

Key research directions include:

Catalytic Halogenation: Investigating novel catalytic systems for the direct di-iodination of 2,2-dimethylpropane-1,3-diol. This could involve the use of transition-metal catalysts or organocatalysts to achieve higher yields and selectivities under milder conditions, minimizing the use of stoichiometric iodinating agents.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and related polyhalogenated alkanes.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the selective halogenation of neopentyl scaffolds could provide highly sustainable and stereoselective synthetic pathways.

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, presents an opportunity to reduce solvent waste and potentially access novel reactivity for the synthesis of sterically hindered organoiodides.

A comparative look at potential synthetic precursors and their projected efficiency improvements is presented in the table below.

Precursor CompoundCurrent MethodologiesPotential Sustainable Advancements
2,2-Dimethyl-1,3-propanediolFinkelstein reaction from the corresponding dibromide or ditosylateDirect catalytic iodination, enzymatic halogenation
NeopentaneRadical halogenation (low selectivity)Selective C-H activation and functionalization

Exploration of Unprecedented Reactivity Patterns in Neopentyl Systems

The significant steric hindrance imposed by the quaternary carbon of the neopentyl group dramatically influences the reactivity of this compound. While neopentyl halides are known to be resistant to classical S(_N)2 reactions, the presence of two iodine atoms on a neopentyl frame opens up avenues for unique chemical behavior. fiveable.memasterorganicchemistry.com

Future investigations are likely to focus on:

Intramolecular Reactions: The 1,3-disposition of the iodo groups could facilitate novel intramolecular cyclization reactions. Under radical or organometallic conditions, the formation of highly strained cyclobutane derivatives is a plausible and exciting research direction. rsc.orgbaranlab.org

Reductive Coupling Reactions: Exploring the reductive coupling of the two carbon-iodine bonds could lead to the formation of unique bicyclic or cage-like structures, which are of interest in medicinal and materials chemistry.

Formation of Organometallic Reagents: Investigating the formation and reactivity of di-Grignard or di-lithio reagents from this compound could provide a sterically encumbered C5 building block for organic synthesis. The stability and reactivity of such species would be of fundamental interest.

Rearrangement Reactions: Neopentyl systems are prone to carbocationic rearrangements. stackexchange.com Studying the behavior of this compound under conditions that promote carbocation formation could reveal novel rearrangement pathways leading to valuable isomeric products.

Design of New Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound, particularly those where the iodine atoms are replaced by other functional groups, hold considerable promise for the development of novel ligands and catalysts. The rigid and sterically defined neopentyl backbone can impart unique properties to a catalyst's active site.

Emerging research in this area is anticipated to involve:

Chiral Ligand Synthesis: The conversion of this compound into chiral diamines or diphosphines could yield a new class of ligands for asymmetric catalysis. The steric bulk of the neopentyl group could enforce high enantioselectivity in metal-catalyzed reactions.

Metal-Organic Frameworks (MOFs): The corresponding dicarboxylic acid or other linking derivatives of the 2,2-dimethylpropane-1,3-diyl moiety could be employed as sterically hindered linkers in the synthesis of novel MOFs. nih.govnih.govrsc.org The neopentyl group could influence the pore size and topology of the resulting framework, leading to materials with tailored gas sorption or catalytic properties.

Frustrated Lewis Pairs (FLPs): The steric hindrance of the neopentyl scaffold could be exploited in the design of new FLPs. A bulky Lewis acid and a bulky Lewis base that are prevented from forming a classical adduct could be derived from this compound, enabling the activation of small molecules.

The table below outlines potential ligand types derived from this compound and their prospective catalytic applications.

Ligand TypePotential Catalytic Application
DiphosphineAsymmetric hydrogenation, cross-coupling reactions
DiamineAsymmetric transfer hydrogenation, Lewis base catalysis
DicarboxylateSynthesis of Metal-Organic Frameworks (MOFs)
DiisocyanideCoordination polymers, organometallic synthesis

Interdisciplinary Applications in Drug Discovery and Advanced Materials

The neopentyl scaffold is increasingly recognized for its favorable properties in medicinal chemistry and materials science. Its inherent steric bulk can enhance metabolic stability and influence molecular conformation.

Future interdisciplinary research involving this compound and its derivatives is expected to explore:

Medicinal Chemistry: The 2,2-dimethylpropane-1,3-diyl unit can serve as a rigid and non-planar scaffold in the design of new therapeutic agents. acs.orgnih.govnih.gov Its incorporation into drug candidates can improve pharmacokinetic properties by shielding metabolically susceptible sites. The diiodo-functionality provides handles for further chemical diversification. For instance, neopentyl glycol has been investigated as a promising scaffold for radiohalogenated theranostic agents due to its high in vivo stability. acs.orgnih.govresearchgate.netacs.org

Polymer Chemistry: this compound could serve as a monomer or a chain transfer agent in polymerization reactions. Its incorporation into polymer backbones would introduce steric bulk, potentially leading to materials with altered thermal and mechanical properties.

Molecular Scaffolding: In supramolecular chemistry and materials science, the rigid neopentyl unit can act as a "molecular ball bearing" or a bulky spacer to control the three-dimensional arrangement of molecules in crystals or thin films.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-diiodo-2,2-dimethylpropane, and how do steric effects influence yield?

  • Methodology : The synthesis of dihalogenated neopentane derivatives typically involves halogenation of 2,2-dimethylpropane precursors. For example, iodination can be achieved using iodine monochloride (ICl) or HI in the presence of a peroxide initiator. However, steric hindrance from the two methyl groups at the 2-position complicates substitution at the 1- and 3-positions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and iodine source) is critical. Comparative studies with brominated analogs (e.g., 1-bromo-2,2-dimethylpropane) suggest that bulky substituents significantly reduce reaction rates due to restricted transition-state geometries .

Q. How can ¹H NMR spectroscopy distinguish this compound from structurally similar compounds?

  • Methodology : In ¹H NMR, the methyl groups (CH₃) at the 2-position appear as a singlet due to equivalence, while the CH₂ groups bonded to iodine at positions 1 and 3 exhibit splitting patterns influenced by coupling with adjacent protons. For example, in the related compound 1,3-dibromo-2,2-dimethylpropane, the CH₂Br protons resonate as a triplet (δ ~3.4–3.6 ppm) due to coupling with adjacent CH₂ groups. Iodine’s higher electronegativity compared to bromine shifts these signals downfield. Integration ratios (e.g., 6H for methyl vs. 4H for CH₂I) further confirm the structure .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in non-polar solvents (e.g., hexane). The bulky methyl groups induce a rigid, tetrahedral geometry around the central carbon, while the iodine atoms occupy axial positions. Similar neopentane derivatives (e.g., N,N’-bis(o-hydroxybenzoyl)-1,3-diamino-2,2-dimethylpropane) show planar amide linkages and torsional angles of ~174.2°, which can guide refinement protocols in SHELX .

Advanced Research Questions

Q. How does steric hindrance in this compound affect its reactivity in nucleophilic substitution (SN2) reactions?

  • Methodology : The neopentyl (2,2-dimethylpropane) backbone creates severe steric hindrance, destabilizing the transition state in SN2 mechanisms. Computational studies (e.g., density functional theory, DFT) reveal that the activation energy for backside attack increases by ~30% compared to less hindered analogs like 1-iodopropane. Experimental kinetic data for 1-bromo-2,2-dimethylpropane show near-inertness under standard SN2 conditions (e.g., NaOMe/MeOH), necessitating alternative pathways (e.g., radical or elimination mechanisms) .

Q. What computational modeling approaches predict the thermodynamic stability of this compound?

  • Methodology : Quantum chemical calculations (e.g., MP2 or CCSD(T)) combined with statistical thermodynamics can estimate enthalpy (ΔHf°) and Gibbs free energy (ΔGf°). The compound’s stability arises from hyperconjugative interactions between C-I σ* orbitals and adjacent C-H bonds, as shown in Natural Bond Orbital (NBO) analysis. QSPR (Quantitative Structure-Property Relationship) models trained on halogenated alkanes (e.g., 1-chloro-2,2-dimethylpropane) can further correlate molecular descriptors (e.g., polar surface area, van der Waals volume) with experimental stability data .

Q. How do solvent effects influence the photodegradation kinetics of this compound?

  • Methodology : UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS) track degradation products in polar (e.g., acetonitrile) vs. non-polar (e.g., cyclohexane) solvents. In polar media, iodine elimination is accelerated due to solvolysis, forming 2,2-dimethylpropene and HI. Radical trapping agents (e.g., TEMPO) and deuterated solvents (e.g., CD₃CN) differentiate between ionic and radical pathways. Activation parameters (Ea, ΔS‡) derived from Arrhenius plots provide mechanistic insights .

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodo-2,2-dimethylpropane
Reactant of Route 2
1,3-Diiodo-2,2-dimethylpropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.